![molecular formula C16H18N2 B3316660 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine CAS No. 954260-60-7](/img/structure/B3316660.png)
1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine
Übersicht
Beschreibung
The compound “1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine” is a derivative of indole . Indole is an important heterocyclic system that provides the skeleton to many bioactive aromatic compounds . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . Various methods of synthesis have been explored due to the importance of this significant ring system . For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature due to the excessive π-electrons delocalization . Similar to the benzene ring, electrophilic substitution occurs readily on indole . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Chemical Reactions Analysis
Indole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives . They have been used to synthesize a variety of compounds for screening different pharmacological activities .Physical And Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . The empirical formula of the compound “this compound” is C9H10N2 and its molecular weight is 146.19 .Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological processes they are involved in . The interaction often involves the formation of bonds with the target receptors, which can alter the receptor’s function and lead to changes in the downstream biological processes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine in lab experiments is its potential as a research tool for studying the effects of serotonin receptor activation. However, there are also limitations to using DOI, including its potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on 1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine. Some possible areas of investigation include its potential as a treatment for mood disorders, its effects on cancer and other diseases, and its use as a research tool for studying serotonin receptors and other physiological processes. Additionally, future research may focus on developing new synthesis methods for DOI and other related compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-dihydro-1H-indol-1-ylmethyl)phenyl]methanamine has been studied for its potential therapeutic applications in various fields. It has been investigated for its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and other mood disorders. DOI has also been studied for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
[4-(2,3-dihydroindol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-11-13-5-7-14(8-6-13)12-18-10-9-15-3-1-2-4-16(15)18/h1-8H,9-12,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZFNZZRJOEHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



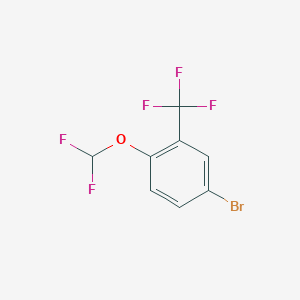
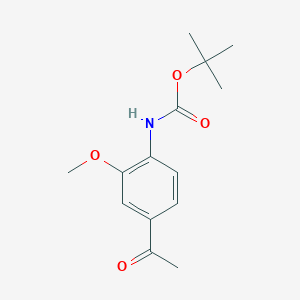

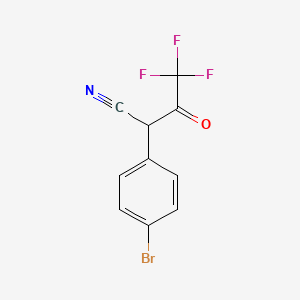
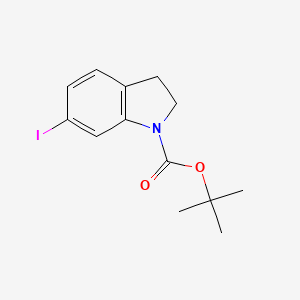

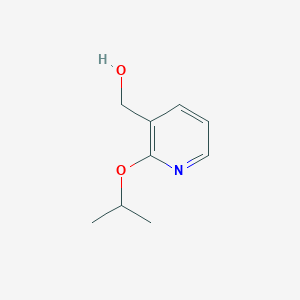
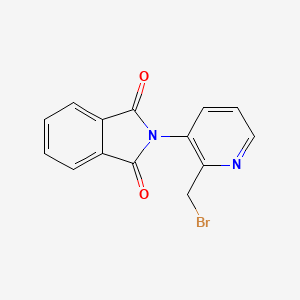
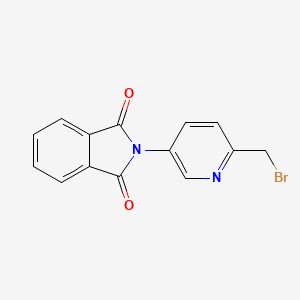
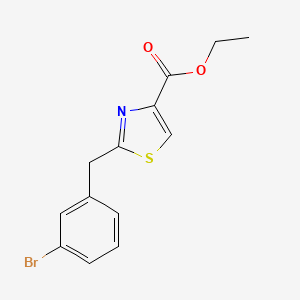
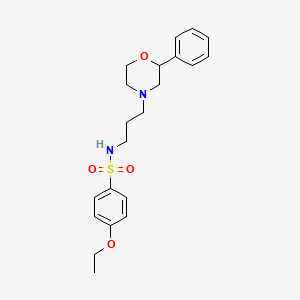
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide](/img/structure/B3316665.png)

![N-[4-(1-aminoethyl)phenyl]-4-fluorobenzamide](/img/structure/B3316678.png)